molecular formula C10H9FO7S B13579386 1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate

1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate

Cat. No.: B13579386
M. Wt: 292.24 g/mol
InChI Key: CRUWELBVTXSLSX-UHFFFAOYSA-N
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Description

1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H9FO6S. It is known for its unique structural features, which include a benzene ring substituted with dimethyl groups and a fluorosulfonyl oxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate typically involves the reaction of 1,3-dimethylbenzene-1,3-dicarboxylate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules

Mechanism of Action

The mechanism of action of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The fluorosulfonyl oxy group is highly reactive, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbenzene-1,3-dicarboxylate: Lacks the fluorosulfonyl oxy group, making it less reactive in certain chemical reactions.

    5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate: Similar structure but without the dimethyl groups, affecting its reactivity and applications

Uniqueness

1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of both dimethyl groups and a fluorosulfonyl oxy group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C10H9FO7S

Molecular Weight

292.24 g/mol

IUPAC Name

dimethyl 5-fluorosulfonyloxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H9FO7S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18-19(11,14)15/h3-5H,1-2H3

InChI Key

CRUWELBVTXSLSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)OC

Origin of Product

United States

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